molecular formula C17H16N4O B7481802 2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No.: B7481802
M. Wt: 292.33 g/mol
InChI Key: LFFFYYBOPNYXAT-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzotriazole moiety linked to an indane derivative through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide typically involves the reaction of benzotriazole with an appropriate indane derivative under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence enzymatic activities or other biochemical pathways. The indane derivative may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: This compound shares the benzotriazole moiety but differs in the attached groups, leading to different chemical properties and applications.

    1H-Benzotriazol-1-yloxytripyrrolidinophosphonium Hexafluorophosphate: Another benzotriazole derivative used primarily as a coupling reagent in peptide synthesis.

Uniqueness

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide is unique due to its specific combination of benzotriazole and indane structures. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(11-21-16-8-4-3-7-15(16)19-20-21)18-14-9-12-5-1-2-6-13(12)10-14/h1-8,14H,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFFYYBOPNYXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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